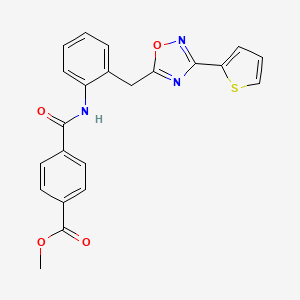
3,4-bis(4-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Bis(4-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazole (also known as 4-MMPP) is an organic compound that has been studied extensively in recent years due to its potential applications in scientific research. 4-MMPP is a heterocyclic compound that is composed of two nitrogen atoms, two oxygen atoms, and four carbon atoms. Its structure is similar to that of pyrazole, which is a five-membered ring composed of nitrogen and carbon atoms. 4-MMPP is synthesized from 4-methoxyphenol and 4-methylbenzyl chloride, and is used in a variety of scientific research applications.
Mécanisme D'action
4-MMPP has been studied extensively in recent years due to its potential applications in scientific research. Its mechanism of action is not yet fully understood, but it is believed to act as a ligand in coordination chemistry. It is believed to bind to metal ions, such as iron and copper, and to form complexes with them. These complexes are believed to be involved in various biochemical and physiological processes, including enzyme catalysis and protein-ligand interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-MMPP have not yet been fully studied, but it is believed to be involved in various biochemical and physiological processes. It is believed to be involved in enzyme catalysis, protein-ligand interactions, and the regulation of gene expression. Additionally, it is believed to have antioxidant and anti-inflammatory effects, and to be involved in the regulation of cell proliferation and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-MMPP in laboratory experiments has several advantages. It is a relatively inexpensive compound, and its synthesis is relatively simple. Additionally, it is relatively stable and can be stored for long periods of time without degradation. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water, and it can be difficult to dissolve in organic solvents. Additionally, it can be toxic if not handled properly.
Orientations Futures
There are many potential future directions for research on 4-MMPP. Further research is needed to better understand its mechanism of action and its biochemical and physiological effects. Additionally, more research is needed to develop new methods for synthesizing 4-MMPP and to explore its potential applications in the synthesis of other compounds. Furthermore, research is needed to explore its potential therapeutic applications, such as its use in the treatment of various diseases. Finally, research is needed to explore its potential environmental applications, such as its use as a biodegradable plasticizer.
Méthodes De Synthèse
4-MMPP is synthesized from 4-methoxyphenol and 4-methylbenzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a catalyst, such as pyridine or triethylamine. The reaction is carried out at a temperature of 80-90°C for 12-18 hours. The reaction yields a white solid, which is then purified by recrystallization.
Applications De Recherche Scientifique
4-MMPP has been studied extensively in recent years due to its potential applications in scientific research. It has been used as a ligand in coordination chemistry, as a catalyst in organic synthesis, and as a reagent in organic reactions. It has also been used in the synthesis of various compounds, including polymers, dyes, and pharmaceuticals. Additionally, 4-MMPP has been used in the study of enzyme-catalyzed reactions, in the study of protein-ligand interactions, and in the study of the structure and function of enzymes.
Propriétés
IUPAC Name |
3,4-bis(4-methoxyphenyl)-1-[(4-methylphenyl)methyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2/c1-18-4-6-19(7-5-18)16-27-17-24(20-8-12-22(28-2)13-9-20)25(26-27)21-10-14-23(29-3)15-11-21/h4-15,17H,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZOCXKLFOHWQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-bis(4-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B2620931.png)
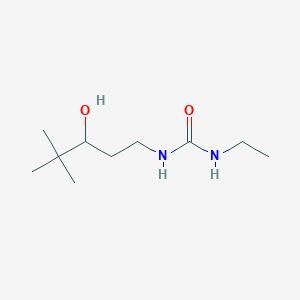


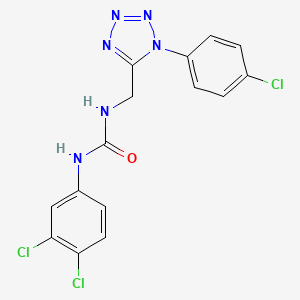
![1-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one](/img/structure/B2620940.png)
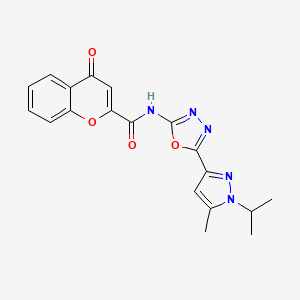
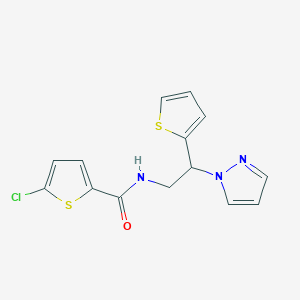

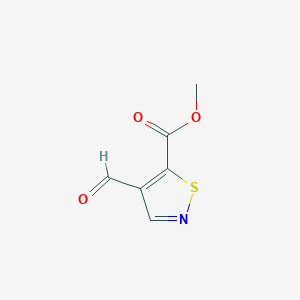
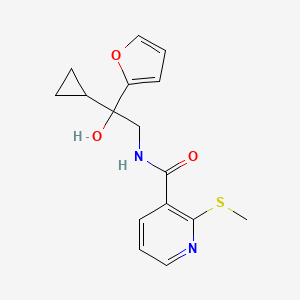

![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2620952.png)
